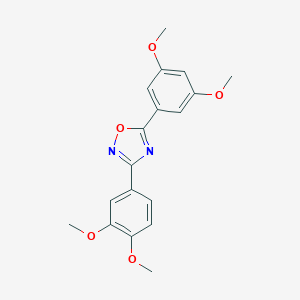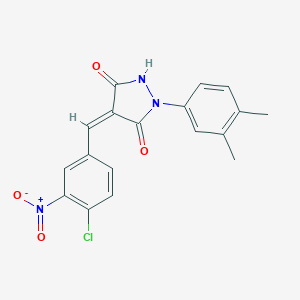![molecular formula C30H31NO6 B301936 (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301936.png)
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as MBOA-AcOH, is a synthetic compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It may also modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its potential therapeutic applications for neurodegenerative diseases. However, its exact mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be on further elucidating its mechanism of action and identifying specific molecular targets. Additionally, more studies could be conducted to explore its potential therapeutic applications for neurodegenerative diseases. Finally, research could be conducted to optimize the synthesis method for (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, potentially leading to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves a multistep process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide to form 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1,2,3,4-tetrahydroacridine-9-carboxylic acid to form (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Applications De Recherche Scientifique
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Formule moléculaire |
C30H31NO6 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-[9-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C30H31NO6/c1-18-9-11-19(12-10-18)17-37-25-14-13-20(15-26(25)36-2)28-29-21(5-3-7-23(29)32)31(16-27(34)35)22-6-4-8-24(33)30(22)28/h9-15,28H,3-8,16-17H2,1-2H3,(H,34,35) |
Clé InChI |
ZWUKEZWJFUVDGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O)OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)



![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)
